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Compound of Interest

Compound Name: AM-8553

Cat. No.: B8302226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target activity of AM-8553 in vivo

against other notable MDM2-p53 interaction inhibitors. The data presented is compiled from

key preclinical studies to offer an objective overview of performance, supported by detailed

experimental methodologies.

Comparative Analysis of In Vivo Activity
The following table summarizes the key in vivo efficacy and pharmacodynamic parameters of

AM-8553 and comparable MDM2 inhibitors. This data is primarily derived from studies utilizing

human tumor xenograft models in immunocompromised mice, with the SJSA-1 osteosarcoma

line (harboring MDM2 amplification and wild-type p53) being a key model.
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Compound
In Vivo
Model

Dosing
Regimen

Efficacy
(Tumor
Growth
Inhibition)

On-Target
Biomarker
Modulation
(p21,
MDM2,
PUMA)

Key
Findings &
Limitations

AM-8553

SJSA-1

Osteosarcom

a Xenograft

(Athymic

Nude Mice)

200 mg/kg,

once daily,

oral gavage

Dose-

dependent

tumor growth

inhibition,

with partial

tumor

regression

(27%)

observed at

the highest

dose.

Activates p53

in vivo,

leading to

upregulation

of p53 target

genes.

While

showing clear

on-target

activity, its

p53-

dependent in

vivo

antitumor

activity has

not been

definitively

established

and may

involve off-

target effects.

Suffers from

high

clearance

and low oral

bioavailability

(12%) in

mice.

AMG 232 SJSA-1 &

HCT-116

Xenografts

(Athymic

Nude Mice)

9.1 mg/kg

ED50 in

SJSA-1

model, daily

oral

administratio

n

Significant

tumor growth

inhibition

across

multiple

models.

Achieved

complete

Time- and

dose-

dependent

induction of

p21, MDM2,

and PUMA

mRNA in

An optimized

successor to

AM-8553 with

significantly

improved

potency and

pharmacokin

etic
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tumor

regression in

the SJSA-1

model.

tumor

tissues.

properties.

Demonstrate

s clear p53-

dependent

cell cycle

arrest and

apoptosis in

vivo.

Nutlin-3a

Various

Xenograft

Models (e.g.,

A549 lung

cancer)

200 mg/kg,

twice daily,

oral gavage

Significant

tumor growth

inhibition.

Upregulation

of p53 and its

target genes

(e.g., p21) in

tumor

tissues.

A well-

established

benchmark

MDM2

inhibitor. Its in

vivo efficacy

can be limited

by

pharmacokin

etic

properties.

Idasanutlin

(RG7388)

SJSA-1

Xenograft

(Nude Mice)

25 mg/kg,

oral gavage,

every other

day

Potent tumor

growth

inhibition.

Activation of

the p53

pathway,

leading to

increased

p21 and

cleaved

caspase-3 in

tumor

tissues.

A second-

generation

Nutlin analog

with improved

potency and

selectivity.

Has been

evaluated in

clinical trials.

Signaling Pathway and Experimental Workflows
The following diagrams illustrate the core signaling pathway targeted by AM-8553 and the

general experimental workflows used to assess its on-target activity in vivo.
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MDM2-p53 Signaling Pathway Inhibition

AM-8553

MDM2

Inhibits

p53 (active)

Stabilizes and Activates

p53 (inactive)

Binds and Inactivates

Ubiquitination & Degradation

Leads to

p21, PUMA, etc.

Upregulates

Cell Cycle Arrest Apoptosis
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To cite this document: BenchChem. [On-Target Activity of AM-8553 In Vivo: A Comparative
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8302226#confirming-on-target-activity-of-am-8553-
in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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